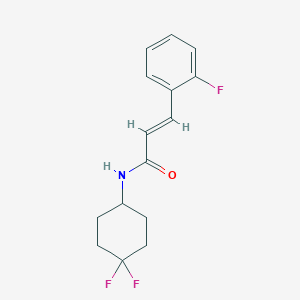

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide

Descripción general

Descripción

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the cyclohexyl and phenyl rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide typically involves the following steps:

Preparation of 4,4-difluorocyclohexylamine: This can be achieved by the fluorination of cyclohexylamine using a fluorinating agent such as Selectfluor.

Synthesis of 3-(2-fluorophenyl)acrylic acid: This involves the Heck reaction between 2-fluoroiodobenzene and acrylic acid.

Formation of the amide bond: The final step involves the coupling of 4,4-difluorocyclohexylamine with 3-(2-fluorophenyl)acrylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of N-oxides.

Reduction: Reduction of the double bond in the acrylamide moiety can yield the corresponding saturated amide.

Substitution: The fluorine atoms on the cyclohexyl and phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Saturated amides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Cancer Treatment

The compound has been identified as a potential therapeutic agent in the treatment of cancers associated with mutant alleles of isocitrate dehydrogenase (IDH1/2). Research indicates that compounds similar to (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide can inhibit the activity of murine double minute 2 (MDM2), a protein that negatively regulates the p53 tumor suppressor. Inhibiting MDM2 can lead to the reactivation of p53, resulting in apoptosis of cancer cells. A patent describes methods for treating such cancers using derivatives of this compound, highlighting its significance in oncological pharmacotherapy .

2. Antiviral Properties

Recent studies have suggested that compounds with similar structural features exhibit antiviral activity. The fluorinated groups enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development against viral infections .

Materials Science

1. Polymer Science

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties. For instance, it can be used as a monomer in the synthesis of fluorinated polymers which exhibit excellent thermal stability and chemical resistance. These polymers are valuable in coatings and films where durability is essential .

2. Cosmetic Formulations

In the cosmetic industry, this compound can be utilized as an active ingredient due to its skin penetration enhancement properties. Its incorporation into topical formulations can improve the delivery of other active ingredients, thus enhancing their efficacy .

Case Studies

Mecanismo De Acción

The mechanism of action of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Comparación Con Compuestos Similares

- (E)-N-(4-fluorocyclohexyl)-3-(2-fluorophenyl)acrylamide

- (E)-N-(4,4-difluorocyclohexyl)-3-phenylacrylamide

- (E)-N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)acrylamide

Comparison:

- Uniqueness: The presence of multiple fluorine atoms in (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide distinguishes it from other similar compounds. This can influence its chemical reactivity, biological activity, and physical properties.

- Chemical Reactivity: The specific positioning of fluorine atoms can affect the compound’s reactivity in substitution and addition reactions.

- Biological Activity: Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to higher potency and selectivity.

Actividad Biológica

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide is an organic compound notable for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₆F₃NO

- Molecular Weight : 283.29 g/mol

- CAS Number : 2035019-27-1

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are crucial for its bioavailability and therapeutic efficacy .

Biological Activity Overview

Biological activity refers to the effects that a compound has on living organisms, particularly in pharmacology. The structural features of this compound suggest potential interactions with various biological targets such as enzymes and receptors.

Potential Biological Effects

- Anticancer Properties : Similar compounds in the acrylamide class have demonstrated significant anticancer activity. For instance, studies on related 2-phenylacrylamides have shown growth inhibition in multiple cancer cell lines at concentrations ranging from 5 to 61 μM .

- Neuroactive Effects : The difluorocyclohexyl moiety may impart neuroactive properties, as seen in other compounds with similar structures.

- Analgesic Activity : Compounds with acrylamide groups often exhibit analgesic effects, suggesting that this compound could be explored for pain relief applications.

Comparative Analysis with Similar Compounds

A comparison table of this compound with similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-N-(4-Fluorophenyl)acrylamide | Contains a fluorophenyl group | Anticancer properties |

| (E)-N-(4,4-Difluorocyclohexyl)-3-phenylacrylamide | Similar cyclohexane structure | Potential neuroactive effects |

| (E)-N-(4,4-Difluorocyclohexyl)-3-(4-fluorophenyl)acrylamide | Multiple fluorine atoms | Enhanced potency in biological interactions |

This comparison highlights the unique aspects of this compound, particularly its combination of a difluorocyclohexane moiety and an acrylamide functional group, which may confer distinct pharmacological properties not observed in simpler derivatives.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of 4,4-Difluorocyclohexylamine : This can be achieved through the fluorination of cyclohexylamine using agents like Selectfluor.

- Synthesis of 3-(2-Fluorophenyl)acrylic Acid : This step typically involves a Heck reaction between 2-fluoroiodobenzene and acrylic acid.

- Formation of Amide Bond : The final step is the coupling of 4,4-difluorocyclohexylamine with 3-(2-fluorophenyl)acrylic acid using coupling reagents such as EDCI in the presence of a base like triethylamine .

Case Studies and Research Findings

Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities:

- A study demonstrated that various acrylamide derivatives showed broad-spectrum growth inhibition against cancer cell lines with GI(50) values ranging from 5 to 24 μM .

- Another investigation highlighted the role of fluorination in enhancing the pharmacokinetic properties of similar compounds, indicating that fluorinated derivatives often achieve better bioavailability and efficacy than their non-fluorinated counterparts.

Propiedades

IUPAC Name |

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEMAJZTSCEJDB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.